![molecular formula C34H56BF4P2Rh- B1601735 (1Z,5Z)-环辛-1,5-二烯; (2R,5R)-1-[2-[(2R,5R)-2,5-二(丙-2-基)磷杂环戊烷-1-基]苯基]-2,5-二(丙-2-基)磷杂环戊烷; 铑; 四氟硼酸盐 CAS No. 569650-64-2](/img/structure/B1601735.png)

(1Z,5Z)-环辛-1,5-二烯; (2R,5R)-1-[2-[(2R,5R)-2,5-二(丙-2-基)磷杂环戊烷-1-基]苯基]-2,5-二(丙-2-基)磷杂环戊烷; 铑; 四氟硼酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

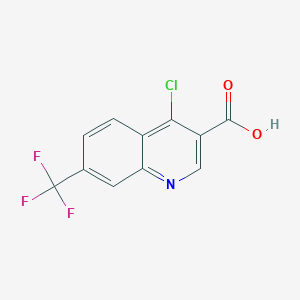

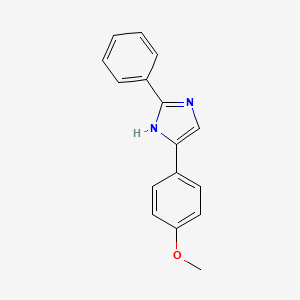

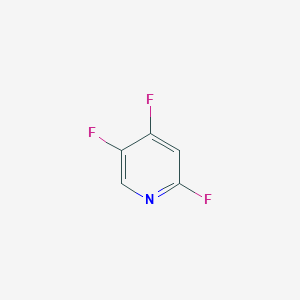

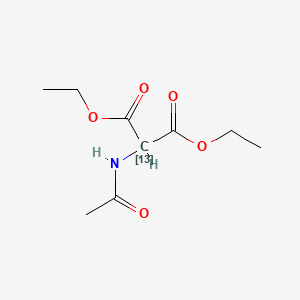

(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate is a useful research compound. Its molecular formula is C34H56BF4P2Rh- and its molecular weight is 716.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

不对称氢化

该络合物广泛应用于各种底物的不对称氢化,为生产手性分子提供了一种有效途径 . 它在烯醇膦酸酯的氢化中尤其有效,导致了β-氨基醇和1,2-二胺的新型对映选择性合成 .

催化分子内氢硅化

该化合物作为α-和β-羟基酮不对称分子内氢硅化的催化剂。 该应用对于合成光学活性二醇至关重要,二醇是生产药物和精细化学品的宝贵中间体 .

烯炔环异构化

在有机合成领域,该铑络合物促进了Rh催化的不对称烯炔环异构化。 该过程对于构建具有高对映体纯度的环状化合物非常重要,这些化合物通常用于药物开发 .

还原胺化

该络合物也用于不对称还原胺化,形成优良的催化剂,产生具有高对映体过量的产物。 这对于合成手性胺特别有用,手性胺是生物活性分子中常见的基序 .

有机结构单元的合成

它可以在杂原子官能化的有机结构单元中形成手性中心,这些结构单元对于药物合成至关重要。 该催化剂取得的高产率和对映选择性使其成为药物化学中宝贵的工具 .

立体选择性合成

该化合物用于δ-氨基酸衍生物和曼扎西丁A和C的立体选择性合成。 这些过程涉及乙酰氨基戊烯酸衍生物的不对称氢化,对于某些生物活性化合物的生产至关重要 .

铑卟啉配合物的合成

另一个有趣的应用是在铑卟啉配合物的合成中。 这些配合物在各种催化过程中发挥着重要作用,并在光动力疗法中具有潜在的应用 .

类金属键研究

该化合物已被用于研究三卤化硼配合物中类金属键的两个方面。 这项研究提供了对这些配合物内基本相互作用的见解,这对于开发新材料和催化剂非常有价值 .

作用机制

Target of Action

The primary target of this compound is the substrate in asymmetric hydrogenation reactions . The compound acts as a catalyst in these reactions, facilitating the conversion of the substrate to the desired product .

Mode of Action

The compound, being a catalyst, interacts with its target (the substrate) by binding to it and facilitating its conversion to the desired product . The presence of the rhodium atom in the compound plays a crucial role in this process .

Biochemical Pathways

The compound is involved in the asymmetric hydrogenation pathway . This pathway is crucial in the synthesis of single-enantiomer compounds, which are important in the pharmaceutical industry .

Pharmacokinetics

Itsefficacy and stability can be influenced by various factors, including its purity .

Result of Action

The action of the compound results in the conversion of the substrate to the desired product in an efficient and selective manner . This can lead to high yields of single-enantiomer compounds, which are valuable in the pharmaceutical industry .

属性

CAS 编号 |

569650-64-2 |

|---|---|

分子式 |

C34H56BF4P2Rh- |

分子量 |

716.5 g/mol |

IUPAC 名称 |

(1Z,5Z)-cycloocta-1,5-diene;1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate |

InChI |

InChI=1S/C26H44P2.C8H12.BF4.Rh/c1-17(2)21-13-14-22(18(3)4)27(21)25-11-9-10-12-26(25)28-23(19(5)6)15-16-24(28)20(7)8;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h9-12,17-24H,13-16H2,1-8H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;; |

InChI 键 |

IJKOQQHIAGRJHA-ONEVTFJLSA-N |

手性 SMILES |

[B-](F)(F)(F)F.CC(C1P(C(CC1)C(C)C)C2=CC=CC=C2P3C(CCC3C(C)C)C(C)C)C.C1/C=C\CC/C=C\C1.[Rh] |

SMILES |

[B-](F)(F)(F)F.CC(C)C1CCC(P1C2=CC=CC=C2P3C(CCC3C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh] |

规范 SMILES |

[B-](F)(F)(F)F.CC(C)C1CCC(P1C2=CC=CC=C2P3C(CCC3C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7-diethynylbenzo[c][1,2,5]thiadiazole](/img/structure/B1601664.png)

![Methyl 3-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1601675.png)